molecular formula C18H14BrNO2 B5304827 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol

2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol

Cat. No. B5304827
M. Wt: 356.2 g/mol
InChI Key: FIANYJONZWXIBV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol, also known as BMQ, is a compound that has been widely studied for its potential applications in various fields of research. BMQ has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in scientific research. In

Mechanism of Action

The mechanism of action of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol is still not fully understood. However, it has been proposed that 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol exerts its biological effects through the modulation of various signaling pathways in cells. For example, 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol has been found to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may protect cells from oxidative stress and damage. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol has also been found to inhibit the growth of cancer cells, potentially making it a promising candidate for use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol is its ability to inhibit the activation of NF-κB, a key player in inflammation and cancer. This makes 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol a promising candidate for use in the development of anti-inflammatory and anticancer drugs. However, one of the limitations of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol is its low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol. One area of focus could be the development of more efficient synthesis methods for 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol, which could facilitate its use in a wider range of research applications. Another area of focus could be the investigation of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol's potential as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to better understand the mechanism of action of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol and its potential use in the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol is a compound that has been extensively studied for its potential applications in various fields of research. It possesses a range of biochemical and physiological effects, making it a promising candidate for use in the development of new drugs and research tools. While there are still many unanswered questions about the mechanism of action of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol, its potential as a therapeutic agent and research tool make it an exciting area of research for the future.

Synthesis Methods

2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a multi-step process involving the reaction of 2-bromo-5-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to yield the final product, 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol.

Scientific Research Applications

2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields of research. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-22-15-9-10-16(19)13(11-15)6-8-14-7-5-12-3-2-4-17(21)18(12)20-14/h2-11,21H,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIANYJONZWXIBV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol

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